molecular formula C6H2Cl2O2 B146525 2,5-Dichloro-1,4-benzoquinone CAS No. 615-93-0

2,5-Dichloro-1,4-benzoquinone

Cat. No.: B146525
CAS No.: 615-93-0
M. Wt: 176.98 g/mol
InChI Key: LNXVNZRYYHFMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1,4-benzoquinone is a halogenated quinone with the molecular formula C6H2Cl2O2. It is known for its role as a carcinogenic intermediate and has been identified as a chlorination disinfection byproduct in drinking water . This compound is also referred to as 2,5-Dichloro-2,5-cyclohexadiene-1,4-dione.

Mechanism of Action

Target of Action

2,5-Dichloro-1,4-benzoquinone (DCBQ) is a halogenated quinone . It is known to interact with various biological targets, including benzylic, phenolic, allylic, and propargylic alcohols . These targets play crucial roles in various biochemical processes within the cell.

Mode of Action

DCBQ acts as an oxidizing agent . It is reported to increase the decomposition of tert-butyl hydroperoxide (ROOH) by forming tert-butoxy radicals . This suggests that DCBQ can induce oxidative stress in cells, leading to various downstream effects.

Biochemical Pathways

It is known to influence the balance between t helper (th) 1 mediated pro-inflammatory response and th2 mediated anti-inflammatory response, especially inducing the activation of the immune system toward a th2 response .

Pharmacokinetics

It is known that dcbq is insoluble in water , which may affect its bioavailability and distribution within the body.

Result of Action

The action of DCBQ can lead to various molecular and cellular effects. For instance, it has been reported to cause significant developmental malformations in zebrafish, including inflation failure of the gas bladder, cardiac malformations, and curved spines . This suggests that DCBQ can have toxic effects on development.

Action Environment

The action of DCBQ can be influenced by various environmental factors. For example, it has been found as a disinfection byproduct in drinking water . The presence of other chemicals in the environment, such as other disinfection byproducts, may potentially interact with DCBQ and affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-1,4-benzoquinone can be synthesized through various methods. One common method involves the chlorination of hydroquinone. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the benzoquinone ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1,4-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to act as both an oxidizing and reducing agent makes it versatile in various chemical reactions and applications .

Properties

IUPAC Name

2,5-dichlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXVNZRYYHFMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060657
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-93-0
Record name 2,5-Dichloro-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichloro-p-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-p-benzoquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.504
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-1,4-benzoquinone
Reactant of Route 2
2,5-Dichloro-1,4-benzoquinone
Reactant of Route 3
2,5-Dichloro-1,4-benzoquinone
Reactant of Route 4
2,5-Dichloro-1,4-benzoquinone
Reactant of Route 5
2,5-Dichloro-1,4-benzoquinone
Reactant of Route 6
2,5-Dichloro-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.